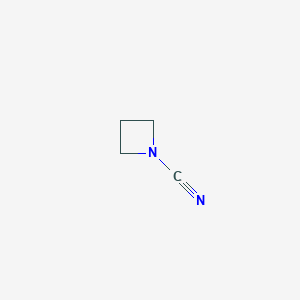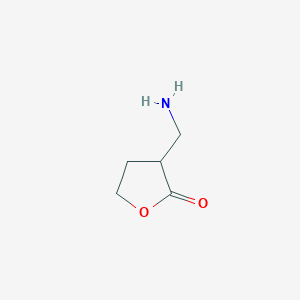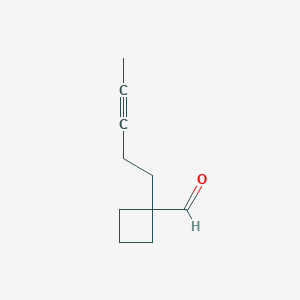
1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde is an organic compound characterized by a cyclobutane ring substituted with a pent-3-yn-1-yl group and an aldehyde functional group. This compound is of interest due to its unique structural features, which combine the strained cyclobutane ring with an alkyne and an aldehyde group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the alkylation of cyclobutanone with a suitable alkyne precursor under basic conditions. For example, the reaction of cyclobutanone with pent-3-yn-1-yl bromide in the presence of a strong base like sodium hydride (NaH) can yield the desired product. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyne bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The alkyne group can undergo nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 1-(Pent-3-yn-1-yl)cyclobutane-1-carboxylic acid.
Reduction: 1-(Pent-3-yn-1-yl)cyclobutane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alkynes.
Industry: Used as an intermediate in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde depends on the specific reaction or application. In general, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The alkyne group can undergo cycloaddition reactions, forming new carbon-carbon bonds. The cyclobutane ring, due to its ring strain, can participate in ring-opening reactions under suitable conditions.
Comparison with Similar Compounds
Similar Compounds
1-(Pent-3-yn-1-yl)cyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(Pent-3-yn-1-yl)cyclobutane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
1-(Pent-3-yn-1-yl)cyclobutane-1-amine: Similar structure but with an amino group instead of an aldehyde.
Uniqueness
1-(Pent-3-yn-1-yl)cyclobutane-1-carbaldehyde is unique due to the presence of both an alkyne and an aldehyde group on a strained cyclobutane ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-pent-3-ynylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-3-4-6-10(9-11)7-5-8-10/h9H,4-8H2,1H3 |
InChI Key |
IFIYJHKMDIASRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC1(CCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B13288561.png)
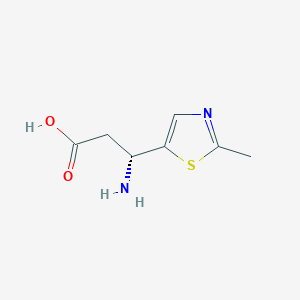
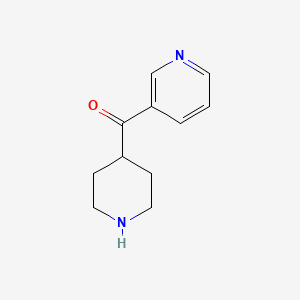
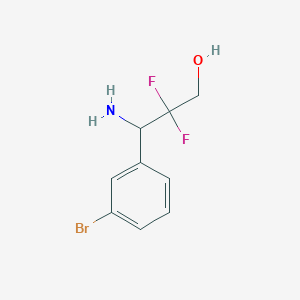

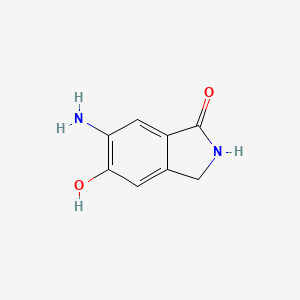
![3-Bromo-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13288622.png)
![1-[(3-Bromophenyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13288623.png)

![2-{[1-(Furan-2-yl)ethyl]amino}cyclohexan-1-ol](/img/structure/B13288635.png)
amine](/img/structure/B13288636.png)
